molecular formula C7H8OS B6236134 4-ethylthiophene-2-carbaldehyde CAS No. 21426-18-6

4-ethylthiophene-2-carbaldehyde

Cat. No.: B6236134
CAS No.: 21426-18-6
M. Wt: 140.2
InChI Key:
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Description

4-Ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C(_7)H(_8)OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl group at the fourth position and an aldehyde group at the second position on the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylthiophene using Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents. The reaction typically proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the thiophene ring can participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 4-Ethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

21426-18-6

Molecular Formula

C7H8OS

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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